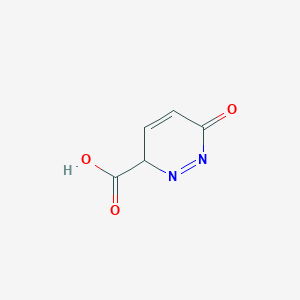

6-Oxo-3,6-dihydropyridazine-3-carboxylic acid

Description

Propriétés

IUPAC Name |

6-oxo-3H-pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-2-1-3(5(9)10)6-7-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQHZHWNYKBGGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N=NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80701962 | |

| Record name | 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36405-91-1 | |

| Record name | 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80701962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Oxo-3,6-dihydropyridazine-3-carboxylic acid can be synthesized from α-ketoglutaric acid. The synthesis involves cyclization to form 1,4,5,6-tetrahydro-6-oxopyridazine-3-carboxylic acid, followed by bromination to yield the final product .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

6-Oxo-3,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for bromination, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 1,4,5,6-tetrahydro-6-oxopyridazine-3-carboxylic acid yields this compound .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of 6-oxo-3,6-dihydropyridazine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, a study highlighted that certain derivatives can inhibit the activity of bacterial enzymes, thereby restoring the effectiveness of conventional antibiotics against resistant strains of E. coli .

Case Study: VIM2 Inhibitors

In a notable study, 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid was identified as a potent VIM2 inhibitor with a Ki value of 13 nM. This compound was derived from structural modifications involving this compound and showed low cytotoxicity while enhancing the efficacy of amoxicillin against VIM-2 producing E. coli .

| Compound | Ki (nM) | CC50 (μM) | Therapeutic Index |

|---|---|---|---|

| 1-Hydroxypyridine-2(1H)-thione-6-carboxylic acid | 13 | 97.4 | 880 |

Anticancer Properties

Another area of interest is the anticancer potential of compounds related to this compound. A study synthesized various derivatives and tested their cytotoxic effects on several cancer cell lines, including MDA-MB-231 (breast cancer) and KCL-22 (lymphoblastoid). The results indicated that certain derivatives displayed remarkable anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 3b | MDA-MB-231 | 5.4 |

| 6b | KCL-22 | 4.8 |

| 3c | HeLa | 2.1 |

Agricultural Applications

Pesticide Development

The structure of this compound allows for modifications that enhance its efficacy as a pesticide. Its derivatives have been explored as potential bioactive agents in agricultural chemistry, particularly for their ability to act against pests and pathogens while minimizing environmental impact .

Case Study: Synthesis and Testing

A series of experiments were conducted to evaluate the effectiveness of synthesized derivatives in field conditions. The results indicated that compounds based on this scaffold could significantly reduce pest populations without harming beneficial insects .

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound has led to its exploration in polymer chemistry for developing new materials with enhanced properties such as thermal stability and mechanical strength.

Case Study: Composite Materials

Research has shown that incorporating this compound into polymer matrices can improve their thermal resistance and mechanical properties. This has implications for creating advanced materials suitable for high-performance applications .

Mécanisme D'action

The mechanism of action of 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to reduce the release of pro-inflammatory cytokines like TNF-α and IL-6 through the NF-κB/MAPK pathway . This anti-inflammatory effect is significant for potential therapeutic applications.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and chemical properties of pyridazine derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Pyridazine Derivatives

Key Observations :

- Esterification (e.g., ethyl ester ) improves solubility in organic solvents, facilitating synthetic applications.

- Aromatic substituents (e.g., 4-fluorophenyl ) may enhance binding affinity to biological targets like enzymes or receptors.

Table 2: Pharmacological Profiles of Pyridazine Analogs

Activité Biologique

Overview

6-Oxo-3,6-dihydropyridazine-3-carboxylic acid is an organic compound that belongs to the pyridazine family, characterized by its unique molecular structure (CHNO). This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. Its derivatives have shown promise in various applications, including anti-inflammatory and antimicrobial properties.

The synthesis of this compound typically involves cyclization reactions starting from α-ketoglutaric acid. The process includes bromination to yield the final product. This compound can undergo several chemical reactions such as oxidation, reduction, and substitution, which are crucial for modifying its biological activity and enhancing its pharmacological profiles.

The biological activity of this compound is largely attributed to its ability to modulate inflammatory pathways. Research indicates that its derivatives can inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 through the NF-κB/MAPK signaling pathway. This makes it a candidate for developing anti-inflammatory drugs.

Anti-inflammatory Properties

Derivatives of this compound have been shown to exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that these compounds can effectively reduce inflammation in various models, suggesting their potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further exploration in antibiotic development. Notably, related compounds have demonstrated the ability to restore antibiotic efficacy against resistant strains of bacteria like E. coli .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 6-Hydroxy-3-pyridazinecarboxylic acid | Antimicrobial | Hydroxyl group enhances solubility |

| 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Anticancer | Methyl groups increase lipophilicity |

| N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Anti-inflammatory | Amide group improves binding affinity |

Case Studies

- Anti-inflammatory Effects : A study conducted on animal models showed that administration of a derivative of this compound led to a significant decrease in markers of inflammation compared to control groups. The results indicated a reduction in the levels of TNF-α and IL-6 after treatment.

- Antimicrobial Efficacy : In vitro assays demonstrated that derivatives of this compound could inhibit the growth of E. coli strains resistant to conventional antibiotics. The compound restored the effectiveness of amoxicillin against VIM2-producing E. coli, highlighting its potential role in combination therapies .

Q & A

Q. What are the recommended synthetic routes for 6-Oxo-3,6-dihydropyridazine-3-carboxylic acid in laboratory settings?

The compound is commonly synthesized via hydrolysis of its ester derivatives. For example, methyl esters (e.g., methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate) can be hydrolyzed using LiOH·H₂O in a THF/water mixture under reflux conditions, yielding the carboxylic acid derivative . Additional purification steps, such as recrystallization or column chromatography, are recommended to achieve high purity (>95%) .

Q. What safety protocols are essential for handling this compound?

Critical precautions include:

- PPE : NIOSH/EN 166-compliant safety goggles, chemical-resistant gloves (e.g., nitrile), and P95 respirators for dust control .

- Ventilation : Use fume hoods to minimize inhalation of dust or aerosols (H335 hazard) .

- Storage : Keep in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

- Spill Management : Avoid dry sweeping; use wet methods or HEPA vacuums to contain dust .

Q. How should researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

When literature data are absent (e.g., lacks melting points), employ experimental methods:

- Melting Point : Differential Scanning Calorimetry (DSC) with a heating rate of 10°C/min under nitrogen.

- Solubility : Perform shake-flask experiments in solvents like DMSO, water, or ethanol, followed by HPLC quantification .

- Stability : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks to assess degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

The carboxylic acid group undergoes nucleophilic substitution under mild basic conditions (e.g., with DCC/DMAP), forming amides or esters. The dihydropyridazine ring’s electron-deficient nature enhances electrophilicity at the carbonyl carbon, facilitating reactions with amines or alcohols. For example, coupling with benzimidazole derivatives proceeds via in situ activation with EDC/HOBt .

Q. How can tautomeric equilibria in the dihydropyridazine ring affect spectroscopic characterization?

The compound exists in keto-enol tautomeric forms, complicating NMR interpretation. To resolve this:

- Use high-temperature NMR (e.g., 378 K in DMSO-d₆) to shift equilibrium and simplify splitting patterns .

- Perform 2D NMR (¹H-¹³C HSQC) to assign tautomer-specific signals.

- Compare experimental data with DFT-calculated chemical shifts for validation .

Q. What strategies resolve contradictions between observed bioactivity and computational predictions?

Discrepancies may arise from unaccounted solvation effects or tautomerism. Mitigation steps include:

Q. How can the compound be functionalized to improve its pharmacokinetic properties?

Structural modifications include:

- Esterification : Methyl or tert-butyl esters to enhance membrane permeability, followed by in vivo hydrolysis .

- Metal Complexation : Chelate with transition metals (e.g., Cu²⁺) to modulate bioavailability .

- Prodrug Design : Conjugate with enzymatically cleavable groups (e.g., phosphonates) for targeted release .

Methodological Notes

- Analytical Workflow : For purity assessment, combine HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with high-resolution mass spectrometry (HRMS) .

- Contamination Control : Regularly validate glove integrity via ASTM F739 testing and monitor airborne particulates with real-time dust sensors .

- Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.